(3S,4R)-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid (3S,4R)-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1047651-79-5
VCID: VC3782890
InChI: InChI=1S/C11H12ClNO2/c12-10-4-2-1-3-7(10)8-5-13-6-9(8)11(14)15/h1-4,8-9,13H,5-6H2,(H,14,15)/t8-,9+/m0/s1
SMILES: C1C(C(CN1)C(=O)O)C2=CC=CC=C2Cl
Molecular Formula: C11H12ClNO2
Molecular Weight: 225.67 g/mol

(3S,4R)-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid

CAS No.: 1047651-79-5

Cat. No.: VC3782890

Molecular Formula: C11H12ClNO2

Molecular Weight: 225.67 g/mol

* For research use only. Not for human or veterinary use.

(3S,4R)-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid - 1047651-79-5

Specification

CAS No. 1047651-79-5
Molecular Formula C11H12ClNO2
Molecular Weight 225.67 g/mol
IUPAC Name (3S,4R)-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid
Standard InChI InChI=1S/C11H12ClNO2/c12-10-4-2-1-3-7(10)8-5-13-6-9(8)11(14)15/h1-4,8-9,13H,5-6H2,(H,14,15)/t8-,9+/m0/s1
Standard InChI Key JGQMSOHBYCXLNS-DTWKUNHWSA-N
Isomeric SMILES C1[C@H]([C@@H](CN1)C(=O)O)C2=CC=CC=C2Cl
SMILES C1C(C(CN1)C(=O)O)C2=CC=CC=C2Cl
Canonical SMILES C1C(C(CN1)C(=O)O)C2=CC=CC=C2Cl

Introduction

Chemical Identity and Properties

Basic Information

(3S,4R)-4-(2-Chlorophenyl)pyrrolidine-3-carboxylic acid is a chiral organic compound with the CAS number 1047651-79-5 . It has several synonyms including trans-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid and (±)-trans-4-(2-chloro-phenyl)-pyrrolidine-3-carboxylic acid . The compound features a specific stereochemical configuration at the 3 and 4 positions of the pyrrolidine ring, as indicated by the (3S,4R) designation.

Physical and Chemical Properties

The compound possesses the following characteristics:

PropertyValueReference
Molecular FormulaC₁₁H₁₂ClNO₂
Molecular Weight225.675 g/mol
Physical AppearanceSolid
Recommended Storage2-8°C
Purity (Commercial)≥95%
SMILES NotationOC(=O)[C@@H]1CNC[C@H]1C1=CC=CC=C1Cl

Structural Characteristics

This compound consists of a pyrrolidine ring with a carboxylic acid group at the 3-position and a 2-chlorophenyl group at the 4-position. The stereochemistry is defined as (3S,4R), indicating an S-configuration at carbon-3 and R-configuration at carbon-4 of the pyrrolidine ring. This specific stereochemical arrangement is crucial for its biological activity and applications in pharmaceutical research.

Synthesis and Preparation

Stereoselectivity Control

Achieving the specific (3S,4R) stereochemistry requires careful control of reaction conditions. Based on patent information for related compounds, asymmetric hydrogenation methods can be employed under moderate conditions to achieve high yields and high enantiomeric purity . These methods may involve:

  • Use of chiral catalysts or starting materials

  • Control of reaction temperature and pressure

  • Selection of appropriate solvents and additives

For similar pyrrolidine-3-carboxylic acid derivatives, asymmetric hydrogenation using ruthenium-based catalysts in the presence of triethylamine and methanol as a solvent has been reported to provide high stereoselectivity .

Purification Methods

After synthesis, purification typically involves:

  • Separation from catalysts through pH adjustment and organic extraction

  • Precipitation from aqueous solutions at the isoelectric point

  • Crystallization to improve enantiomeric purity

  • Potential chromatographic methods for final purification

For related compounds, the enantiomeric purity achieved directly from synthesis can be very high (>99.9% ee), sometimes eliminating the need for extensive purification .

Applications and Research Significance

Pharmaceutical Development

(3S,4R)-4-(2-Chlorophenyl)pyrrolidine-3-carboxylic acid serves as an important intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its chiral nature is essential for interacting with biological targets such as receptors and enzymes, which often exhibit stereoselectivity.

Related compounds in the same structural class have been utilized in the development of pharmaceuticals for central nervous system disorders, as referenced in biomedical literature . The specific stereochemistry is critical for achieving desired therapeutic effects while minimizing side effects.

Analytical Chemistry Applications

In the field of analytical chemistry, this compound serves as a reference standard for method validation and calibration. Its well-defined stereochemistry makes it valuable for:

  • Developing and validating chiral separation methods

  • Calibrating instruments for stereochemical analysis

  • Quality control in pharmaceutical manufacturing

  • Ensuring accuracy in drug testing procedures

The compound's known stereochemical configuration allows for precise calibration of analytical techniques used in both research and industry settings.

Biochemical Research Applications

In biochemical studies, (3S,4R)-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid is valuable for investigating:

  • Receptor-ligand interactions

  • Enzyme inhibition mechanisms

  • Structure-activity relationships

  • Stereoselective biological processes

These investigations help researchers understand drug mechanisms and identify potential therapeutic targets. The compound's specific stereochemistry allows for precise study of how spatial arrangement affects biological activity.

Structure-Activity Relationships

Comparison with Related Compounds

Other compounds in this structural class, such as (3S,4R)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid, share similar core features but differ in the substituent on the phenyl ring. These structural variations can significantly affect:

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